An In-depth Technical Guide to tert-butyl N-(3-bromophenyl)carbamate
An In-depth Technical Guide to tert-butyl N-(3-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl N-(3-bromophenyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics. Its utility lies in the presence of a Boc-protected amine and a bromine-substituted phenyl ring, which allow for sequential and site-selective modifications.
Core Chemical Properties
tert-butyl N-(3-bromophenyl)carbamate is a stable, solid organic compound at room temperature and is generally soluble in a range of organic solvents.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(3-bromophenyl)carbamate | |
| Synonyms | N-Boc-3-bromoaniline | [1] |
| CAS Number | 25216-74-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][2] |
| Molecular Weight | 272.14 g/mol | [1] |
| Melting Point | 81-83 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a complex multiplet in the region of 7.0-7.5 ppm. A broad singlet corresponding to the N-H proton of the carbamate is also anticipated.
-
¹³C NMR: The spectrum will feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The carbonyl carbon of the carbamate will appear downfield, typically in the 150-155 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the carbamate group around 1700-1730 cm⁻¹. An N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.
Experimental Protocols
tert-butyl N-(3-bromophenyl)carbamate is a versatile building block in organic synthesis. Its utility is demonstrated in two principal types of reactions: palladium-catalyzed cross-coupling reactions at the bromophenyl moiety and deprotection of the Boc-protected amine.
Synthesis of tert-butyl N-(3-bromophenyl)carbamate
A general and widely used method for the synthesis of tert-butyl carbamates involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
3-bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-bromoaniline in the chosen organic solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure tert-butyl N-(3-bromophenyl)carbamate.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds.
Materials:
-
tert-butyl N-(3-bromophenyl)carbamate
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine tert-butyl N-(3-bromophenyl)carbamate (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Materials:
-
tert-butyl N-(3-bromophenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve tert-butyl N-(3-bromophenyl)carbamate in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected amine, 3-bromoaniline.
Applications in Drug Discovery and Development
tert-butyl N-(3-bromophenyl)carbamate is a key intermediate in the synthesis of a variety of biologically active molecules. The 3-aminophenyl motif is a common feature in many kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase domain. The bromine atom allows for the introduction of further diversity through cross-coupling reactions to explore the solvent-exposed regions of the ATP-binding pocket.
For instance, in the synthesis of certain Bruton's tyrosine kinase (BTK) and BMX kinase inhibitors, a 3-aminophenyl-containing core is often utilized.[3] The synthetic strategy may involve an initial Suzuki coupling of tert-butyl N-(3-bromophenyl)carbamate with a suitable boronic acid derivative, followed by Boc deprotection and subsequent amide coupling to build the final inhibitor.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflow for the utilization of tert-butyl N-(3-bromophenyl)carbamate in a multi-step synthesis.
Safety and Handling
tert-butyl N-(3-bromophenyl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-butyl N-(3-bromophenyl)carbamate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the strategic and sequential introduction of different functionalities, making it an important intermediate in the synthesis of complex molecules, including potent kinase inhibitors. The experimental protocols and synthetic workflows described in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
